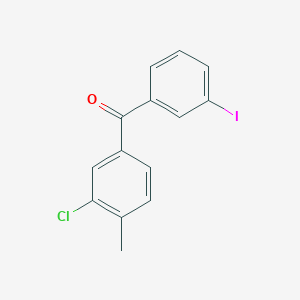

2'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Vue d'ensemble

Description

The compound 2'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is a chemical entity that can be associated with various synthetic pathways and chemical reactions. It is structurally related to compounds that have been synthesized and studied in the context of pharmaceutical intermediates and complex organic molecules. The papers provided discuss related compounds and their synthesis, which can offer insights into the chemistry of similar structures.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that build upon simpler precursors. For instance, the synthesis of polyfunctionalized cis-decalins, as described in one study, involves a four-step process starting from 2-methoxyphenol, which is structurally related to the compound of interest . Another study outlines the synthesis of 2-carboethoxymethyl-6-methoxyindenone, which shares a methoxy and carboethoxy functional group with the target compound . These methods, including Diels-Alder reactions and Friedel-Crafts acylations, could potentially be adapted for the synthesis of 2'-Carboethoxy-3-(3-methoxyphenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of compounds similar to 2'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is characterized by the presence of methoxy and carboethoxy groups attached to aromatic rings. These functional groups influence the reactivity and physical properties of the molecules. For example, the presence of a methoxy group can affect the electron density of the aromatic system, as seen in the synthesis of 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid .

Chemical Reactions Analysis

The chemical reactivity of compounds containing methoxy and carboethoxy groups can be quite diverse. For example, the methoxy group can participate in nucleophilic substitution reactions, as seen in the synthesis of 4-(ω-chloroalkoxy)phenols . Additionally, the carboethoxy group can be involved in reactions such as esterification and hydrolysis, which are common in the synthesis of pharmaceutical intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-Carboethoxy-3-(3-methoxyphenyl)propiophenone would be influenced by its functional groups and molecular structure. Methoxy and carboethoxy groups can affect the solubility, boiling point, and stability of the compound. For instance, the solubility in organic solvents might be enhanced due to the presence of these groups, which can also impact the compound's reactivity in various chemical environments .

Applications De Recherche Scientifique

Thermochemical Properties and Hydrogen Bonding Methoxyphenols, structurally related to 2'-Carboethoxy-3-(3-methoxyphenyl)propiophenone, are important in understanding the formation and strength of intermolecular and intramolecular hydrogen bonds in condensed matter. These compounds are integral to various antioxidants and biologically active molecules. Thermochemical studies, including standard molar enthalpies of formation, vapor pressure, and vaporization enthalpies, along with Fourier transform infrared (FTIR) spectroscopy and quantum-chemical calculations, provide insights into the substituent effects and the relationship between structure and properties in such compounds (Varfolomeev et al., 2010).

Semisynthesis of Natural Methoxylated Propiophenones A rapid semisynthesis method for natural methoxylated propiophenones, using a catalytic amount of palladium chloride and sodium formate in a mixture of formic acid, methanol, and water, followed by oxidation, provides an efficient approach to these compounds from isomeric mixtures of phenylpropenes. This method, enhanced by microwave and ultrasound heating, underscores the versatility and practicality of synthesizing complex organic molecules with potential applications in various fields of chemistry and pharmacology (Joshi et al., 2005).

Photochemical Properties of Benzoxazole Derivatives The study of benzoxazole derivatives, such as 2-(2-hydroxy-3-methoxyphenyl)benzoxazole, reveals significant insights into their photochemical properties. These compounds exhibit unique excited-state behaviors and fluorescence properties, which are essential for developing new photofunctional materials, optical sensors, and understanding the fundamental aspects of photochemistry (Ohshima et al., 2007).

Mass Spectrometry of Biphenyl Derivatives The mass spectrometry analysis of biphenyl derivatives, with substitutions including carboethoxy and methoxy groups, provides valuable data on the fragmentation patterns and stability of molecular ions. This information is crucial for the structural elucidation of organic compounds and the development of new materials with specific electronic or optical properties (Sheley & Patterson, 1974).

Reactivity and Polymerization Behavior The reactivity and polymerization behavior of cyclocarbophosphazenes, interacting with methoxy and other nucleophiles, offer insights into the synthesis and modification of polymers. Understanding these reactions is fundamental to the development of new materials with tailored properties for applications in electronics, coatings, and biomedical devices (Allcock et al., 1993).

Safety and Hazards

Propriétés

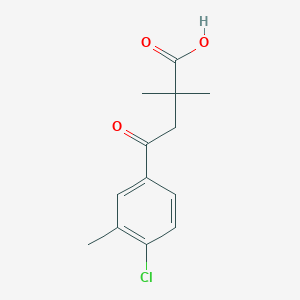

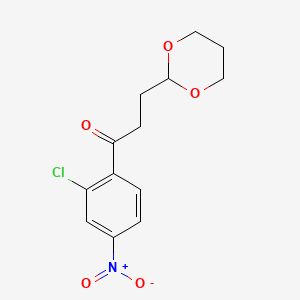

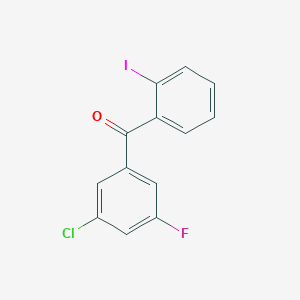

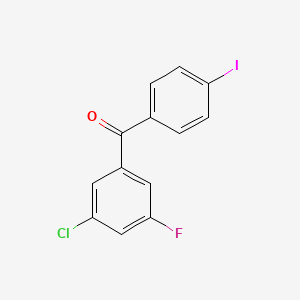

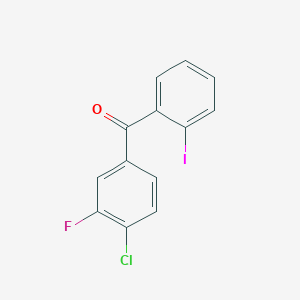

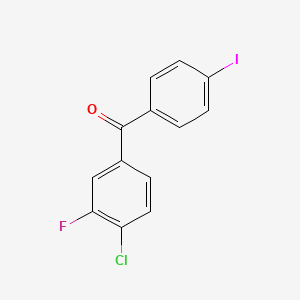

IUPAC Name |

ethyl 2-[3-(3-methoxyphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-3-23-19(21)17-10-5-4-9-16(17)18(20)12-11-14-7-6-8-15(13-14)22-2/h4-10,13H,3,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVPZIORZLCCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

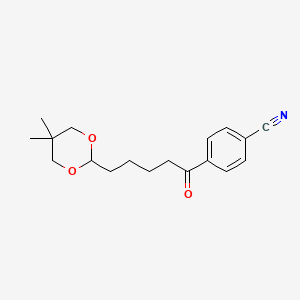

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644217 | |

| Record name | Ethyl 2-[3-(3-methoxyphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[3-(3-methoxyphenyl)propanoyl]benzoate | |

CAS RN |

898774-54-4 | |

| Record name | Ethyl 2-[3-(3-methoxyphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.